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Compound of Interest

Compound Name: (+)-Marmesin

Cat. No.: B225713 Get Quote

Introduction

(+)-Marmesin, a naturally occurring furanocoumarin, is a key precursor in the biosynthesis of

linear furanocoumarins and psoralens.[1] Found in various plant species, it has garnered

significant interest from researchers in medicinal chemistry and drug development due to its

biological activities.[2][3][4] Accurate structural elucidation and characterization are paramount

for its study and potential applications. This document provides detailed application notes and

experimental protocols for the characterization of (+)-Marmesin using Nuclear Magnetic

Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Chemical Structure of (+)-Marmesin

IUPAC Name: (2S)-2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one

Molecular Formula: C₁₄H₁₄O₄

Molecular Weight: 246.26 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic

molecules like (+)-Marmesin. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-

dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment

of all proton and carbon signals and establishes the connectivity of the molecular framework.
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Application Notes
¹H NMR: Provides information on the number of different types of protons, their chemical

environment, and their coupling interactions (J-coupling) with neighboring protons. The

spectrum of (+)-Marmesin will show signals for aromatic protons, olefinic protons, aliphatic

protons, and methyl groups.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule.

The spectrum will show distinct signals for carbonyl carbons, aromatic/olefinic carbons, and

aliphatic carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to

differentiate between CH, CH₂, and CH₃ groups. DEPT-135, for instance, shows CH and

CH₃ signals pointing up (positive phase) and CH₂ signals pointing down (negative phase).

Quaternary carbons are absent.

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons

that are coupled to each other, typically over two or three bonds. It is crucial for identifying

adjacent protons in the spin systems of (+)-Marmesin.

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons

directly attached to carbon atoms. It provides a direct link between the ¹H and ¹³C spectra,

simplifying the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations

between protons and carbons over two or three bonds. This is vital for connecting different

spin systems and for identifying the positions of quaternary carbons and functional groups.

Quantitative Data: NMR Spectral Assignments
The following table summarizes the ¹H and ¹³C NMR spectral data for (+)-Marmesin, typically

recorded in CDCl₃.
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Position

¹³C
Chemical
Shift (δ
ppm)

¹H Chemical
Shift (δ
ppm,
Multiplicity,
J in Hz)

DEPT-135
Key HMBC
Correlation
s (H → C)

Key COSY
Correlation
s (H ↔ H)

2 90.1
4.74 (t, J =

8.8)
CH

H-3, H-1', H-

2'
H-3

3 29.1 3.28-3.15 (m) CH₂
H-2, H-4, H-

4a
H-2

4 144.9
7.59 (d, J =

9.5)
CH

H-3, H-5, H-

9a
H-5

5 112.8
6.20 (d, J =

9.5)
CH

H-4, H-6, H-

9a
H-4

6 126.3 7.22 (s) CH
H-5, H-7a, H-

9
-

7 161.2 - C H-4, H-5, H-6 -

7a 156.1 - C H-6, H-9 -

8 - - - - -

9 112.5 6.75 (s) CH
H-6, H-7a, H-

9a
-

9a 106.5 - C H-4, H-5, H-9 -

1' 71.8 - C
H-2, H-2', H-

3'
-

2' 25.8 1.24 (s) CH₃ H-3', C-1' -

3' 24.3 1.37 (s) CH₃ H-2', C-1' -

OH - 1.87 (s) - - -

Note: Chemical shifts can vary slightly depending on the solvent and concentration.
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Experimental Protocol: NMR Analysis
Sample Preparation:

Accurately weigh approximately 5-10 mg of purified (+)-Marmesin.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

clean, dry vial.

Add a small amount of an internal standard, such as Tetramethylsilane (TMS, δ 0.00), if

required for precise chemical shift referencing.

Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height in the tube

is adequate (~4 cm).

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks. This is a critical step for high-quality spectra.

Tune and match the probe for the desired nuclei (¹H and ¹³C).

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include

a 90° pulse, a spectral width of ~12-15 ppm, and a sufficient number of scans (e.g., 16-64)

to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This requires more scans than ¹H

NMR due to the lower natural abundance of ¹³C.

DEPT-135: Run the DEPT-135 pulse sequence to differentiate carbon multiplicities.
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2D NMR (COSY, HSQC, HMBC): Set up and run the standard pulse programs for each 2D

experiment. These experiments require longer acquisition times, ranging from minutes to

several hours, depending on the sample concentration and desired resolution.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak or TMS.

Integrate the signals in the ¹H spectrum.

Analyze the 1D and 2D spectra to assign all signals and determine the structure.

Visualizations: NMR Workflows and Correlations

Sample Preparation Data Acquisition Data Processing & Analysis
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Clean ATR Crystal

Record Background Spectrum

Place Sample on Crystal
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Process Spectrum
(Background Correction)

Identify Characteristic Peaks

Correlate Peaks to Functional Groups

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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